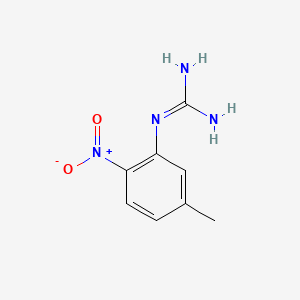
3-(Boc-amino)-4-(2,5-dibromophenyl)butyric Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Boc-amino)-4-(2,5-dibromophenyl)butyric Acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a dibromophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-amino)-4-(2,5-dibromophenyl)butyric Acid typically involves multiple steps, starting with the protection of the amino group using a Boc protecting group. The dibromophenyl group is introduced through a halogenation reaction. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions
3-(Boc-amino)-4-(2,5-dibromophenyl)butyric Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the dibromophenyl group.
Substitution: The dibromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
3-(Boc-amino)-4-(2,5-dibromophenyl)butyric Acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(Boc-amino)-4-(2,5-dibromophenyl)butyric Acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to participate in various biochemical pathways. The dibromophenyl group may interact with enzymes or receptors, influencing their activity.
相似化合物的比较
Similar Compounds
3-(Boc-amino)-4-phenylbutyric Acid: Lacks the dibromophenyl group, making it less reactive in certain chemical reactions.
3-(Boc-amino)-4-(2,5-dichlorophenyl)butyric Acid: Contains chlorine atoms instead of bromine, which can affect its reactivity and biological activity.
Uniqueness
3-(Boc-amino)-4-(2,5-dibromophenyl)butyric Acid is unique due to the presence of the dibromophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
属性
分子式 |
C15H19Br2NO4 |
|---|---|
分子量 |
437.12 g/mol |
IUPAC 名称 |
4-(2,5-dibromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C15H19Br2NO4/c1-15(2,3)22-14(21)18-11(8-13(19)20)7-9-6-10(16)4-5-12(9)17/h4-6,11H,7-8H2,1-3H3,(H,18,21)(H,19,20) |
InChI 键 |
GFBOIJDKROGECN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)Br)Br)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


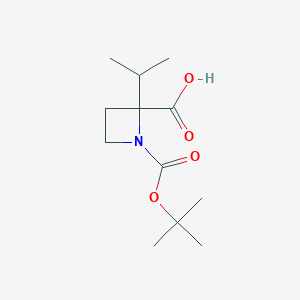
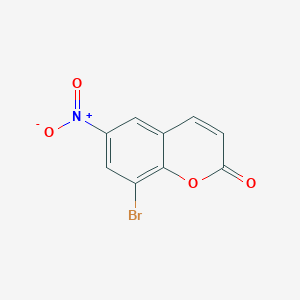
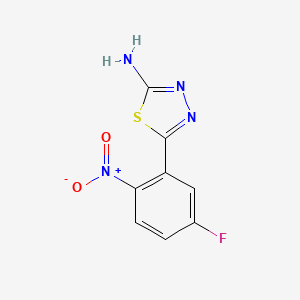
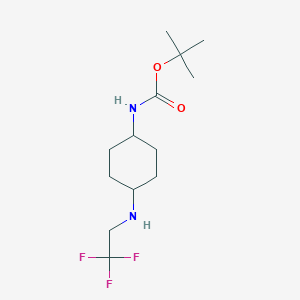
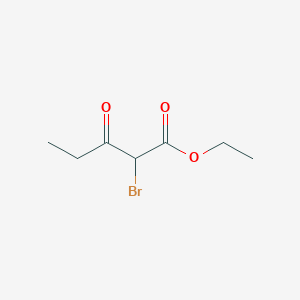
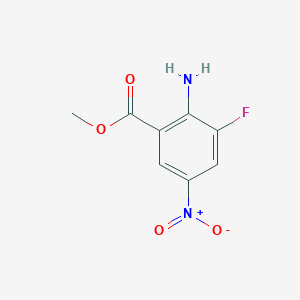
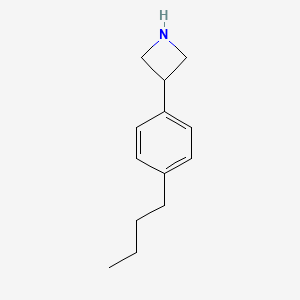
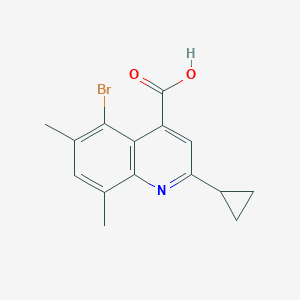
![5-[2-(4-Fluorophenyl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13704153.png)
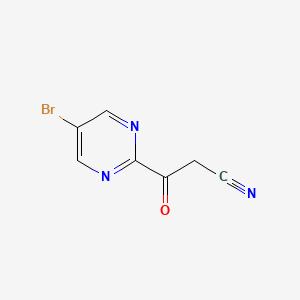
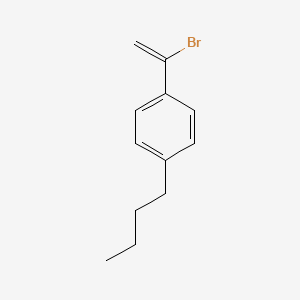
![4-[(3-Nitrophenyl)amino]cyclohexanol](/img/structure/B13704181.png)
